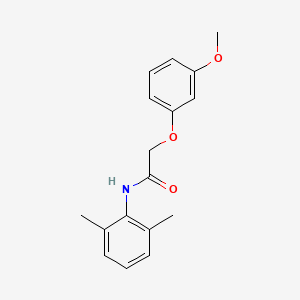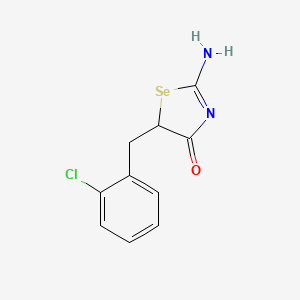
(2E,4E)-N-(4-bromophenyl)-2-cyano-5-phenylpenta-2,4-dienamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,4E)-N-(4-bromophenyl)-2-cyano-5-phenylpenta-2,4-dienamide is an organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a conjugated system of double bonds and a cyano group, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-N-(4-bromophenyl)-2-cyano-5-phenylpenta-2,4-dienamide typically involves the reaction of 4-bromoaniline with a suitable aldehyde or ketone to form the corresponding Schiff base. This intermediate is then subjected to a Knoevenagel condensation with malononitrile to yield the desired product. The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E,4E)-N-(4-bromophenyl)-2-cyano-5-phenylpenta-2,4-dienamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new substituted derivatives with different functional groups.
Scientific Research Applications
(2E,4E)-N-(4-bromophenyl)-2-cyano-5-phenylpenta-2,4-dienamide has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E,4E)-N-(4-bromophenyl)-2-cyano-5-phenylpenta-2,4-dienamide involves its interaction with specific molecular targets and pathways. The compound’s conjugated system allows it to participate in electron transfer reactions, which can affect various biological processes. The cyano group and bromine atom also contribute to its reactivity, enabling it to form covalent bonds with target molecules. These interactions can lead to the modulation of enzyme activity, inhibition of cell proliferation, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (2E,4E)-1-(4-bromophenyl)-5-phenylpenta-2,4-dien-1-one
- (2E,4E)-4-bromo-1-(4-bromophenyl)-5-phenylpenta-2,4-dien-1-one
Uniqueness
(2E,4E)-N-(4-bromophenyl)-2-cyano-5-phenylpenta-2,4-dienamide is unique due to the presence of the cyano group, which imparts distinct reactivity and potential biological activity compared to similar compounds. The combination of the cyano group with the conjugated diene system and the bromine atom makes this compound particularly versatile for various chemical transformations and applications in scientific research.
Properties
Molecular Formula |
C18H13BrN2O |
|---|---|
Molecular Weight |
353.2 g/mol |
IUPAC Name |
(2E,4E)-N-(4-bromophenyl)-2-cyano-5-phenylpenta-2,4-dienamide |
InChI |
InChI=1S/C18H13BrN2O/c19-16-9-11-17(12-10-16)21-18(22)15(13-20)8-4-7-14-5-2-1-3-6-14/h1-12H,(H,21,22)/b7-4+,15-8+ |
InChI Key |
TUTQMQXXMNTHAR-DUEVJXGLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)Br |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C(C#N)C(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(difluoromethyl)-4-{[(E)-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10895692.png)

![N'-{(E)-[3,4-bis(benzyloxy)phenyl]methylidene}furan-2-carbohydrazide](/img/structure/B10895707.png)
![ethyl 3-[(2-ethylphenyl)carbamoyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B10895708.png)
![(3E)-3-[5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-phenylpyrazolidin-3-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B10895712.png)

![4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-bromo-6-methoxyphenol](/img/structure/B10895715.png)
![3-amino-1-({5-[(2-bromophenoxy)methyl]furan-2-yl}carbonyl)-1H-pyrazole-4-carbonitrile](/img/structure/B10895721.png)

![5-[7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10895767.png)
![4-[(E)-{[3-(difluoromethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2,6-dimethoxyphenol](/img/structure/B10895773.png)
![N-[4-bromo-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B10895777.png)
![5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-[1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-1,2-oxazole-3-carboxamide](/img/structure/B10895780.png)
![(2E)-1-cyclopropyl-3-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}prop-2-en-1-one](/img/structure/B10895783.png)
